![molecular formula C13H7BrO3 B15062996 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 918300-47-7](/img/structure/B15062996.png)
5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 10th position on the benzo[g]chromen-2-one skeleton.
Méthodes De Préparation
The synthesis of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the bromination of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).
Oxidation Reactions: The hydroxyl group at the 10th position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway. The compound may also inhibit the activity of certain enzymes or receptors involved in disease progression.
Comparaison Avec Des Composés Similaires
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be compared with other similar compounds such as:
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Lacks the bromine atom at the 5th position, which may result in different biological activities and reactivity.
5-CHLORO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activities.
5-METHOXY-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Contains a methoxy group at the 5th position, which may alter its reactivity and biological effects.
Propriétés
Numéro CAS |
918300-47-7 |
|---|---|
Formule moléculaire |
C13H7BrO3 |
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
5-bromo-10-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H7BrO3/c14-11-7-3-1-2-4-8(7)12(16)13-9(11)5-6-10(15)17-13/h1-6,16H |
Clé InChI |
ITHDNMCWRIWUPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=C2Br)C=CC(=O)O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


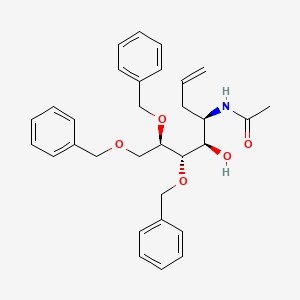
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
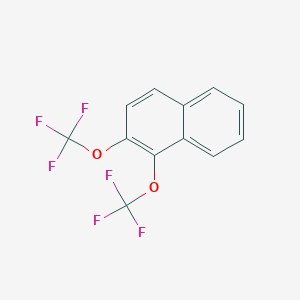
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
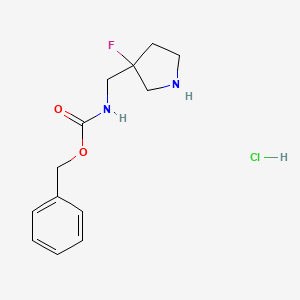
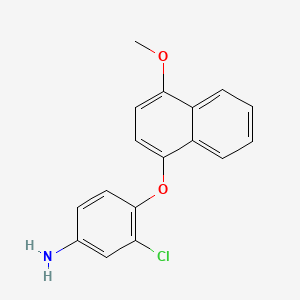
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
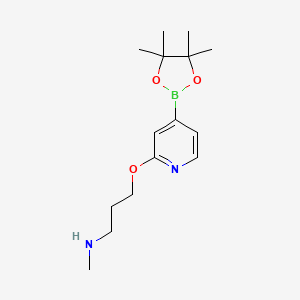
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
